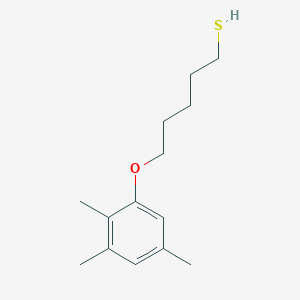![molecular formula C20H29N5O5 B4997428 4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine, commonly known as MNI-137, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNI-137 belongs to the class of piperazine derivatives and has been found to possess a wide range of pharmacological activities.
作用机制
The exact mechanism of action of MNI-137 is not fully understood. However, it has been proposed that MNI-137 exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. For example, MNI-137 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, MNI-137 can reduce inflammation and pain. MNI-137 has also been found to inhibit the activity of histone deacetylase (HDAC), a protein that plays a role in gene expression. By inhibiting HDAC activity, MNI-137 can alter gene expression and potentially treat cancer.
Biochemical and Physiological Effects:
MNI-137 has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MNI-137 can inhibit the proliferation of cancer cells and induce apoptosis. MNI-137 has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, MNI-137 has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of MNI-137 is its wide range of pharmacological activities. MNI-137 has been found to possess anti-inflammatory, anti-cancer, antiviral, neuroprotective, antibacterial, and antifungal activities, making it a versatile compound for research. However, one of the limitations of MNI-137 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MNI-137 is not fully understood, which can make it challenging to design experiments to study its pharmacological effects.
未来方向
There are several future directions for research on MNI-137. One potential area of research is the development of more efficient synthesis methods to increase the yield of the final product. Additionally, further studies are needed to fully understand the mechanism of action of MNI-137 and its potential therapeutic applications. Future research could also focus on the development of new formulations of MNI-137 to improve its solubility and bioavailability. Finally, more studies are needed to investigate the safety and toxicity of MNI-137 in vivo before it can be considered for clinical use.
Conclusion:
In conclusion, MNI-137 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNI-137 has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, neuroprotective, antibacterial, and antifungal activities. While the exact mechanism of action of MNI-137 is not fully understood, it has been shown to inhibit the activity of various enzymes and proteins. Further research is needed to fully understand the potential therapeutic applications of MNI-137 and to investigate its safety and toxicity in vivo.
合成方法
The synthesis of MNI-137 involves the reaction of 4-(4-morpholinyl)aniline with 3-nitro-4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine and morpholine to obtain MNI-137. The synthesis of MNI-137 is a multistep process that requires careful attention to detail to obtain a high yield of the final product.
科学研究应用
MNI-137 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. MNI-137 has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MNI-137 has been found to have antibacterial and antifungal activities, which could be useful in the development of new antibiotics.
属性
IUPAC Name |
1-morpholin-4-yl-2-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O5/c26-20(24-9-13-30-14-10-24)16-21-3-5-22(6-4-21)17-1-2-18(25(27)28)19(15-17)23-7-11-29-12-8-23/h1-2,15H,3-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFJANSUSXLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B4997364.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![6-oxo-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4997373.png)
![N-methyl-6-(1-piperidinyl)-N-(1,3-thiazol-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4997376.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4997379.png)
![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)

![6-amino-4-(2-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4997394.png)
![methyl 7-(1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4997402.png)


![N~2~-(3-acetylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4997427.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)